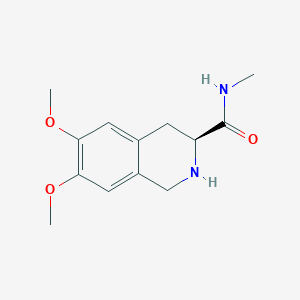

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Vue d'ensemble

Description

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

N-Methylation: The N-methylation of the tetrahydroisoquinoline ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Carboxamide Formation: The carboxamide group is introduced by reacting the N-methylated intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. In vitro tests have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 1.9 |

| HCT-116 | 2.3 |

These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells . The ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, a dose-dependent reduction in cell viability was observed. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies .

- Neurodegenerative Disease Model : An animal model investigating the neuroprotective effects showed that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

Mécanisme D'action

The mechanism of action of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The exact pathways depend on the biological context but may include signal transduction, gene expression, or metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the N-methyl and carboxamide groups.

N-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy and carboxamide groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the N-methyl group.

Uniqueness

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Activité Biologique

(S)-6,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

1. Synthesis and Structural Properties

The synthesis of this compound involves several steps that ensure high yield and enantioselectivity. Recent methods have utilized chemoenzymatic approaches for the stereoselective preparation of isoquinoline derivatives. For instance, Fülöp et al. demonstrated a high-yield synthesis using a combination of Pomeranz–Fritsch cyclization and Petasis reaction techniques .

2.1 Antibacterial Activity

One of the notable biological activities of this compound is its ability to inhibit the New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. The compound has shown effective in vitro inhibition against this enzyme, which hydrolyzes most β-lactam antibiotics .

2.2 Anticancer Activity

In a study evaluating a series of tetrahydroisoquinoline derivatives, compounds related to (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline exhibited cytotoxic effects against cancer cell lines. Specifically, derivatives showed IC50 values comparable to established chemotherapeutics like verapamil in multidrug-resistant K562/A02 cells . The structure-activity relationship indicated that modifications at the 2-position significantly influenced their potency.

2.3 Cardioprotective Effects

Research has also highlighted the cardioprotective properties of this compound. A study investigated the effects on rat heart papillary muscle contractility and found that it positively influenced Na+/Ca2+-exchange mechanisms at concentrations ranging from 5 μM to 100 μM. This suggests potential applications in treating cardiac conditions .

3. Detailed Research Findings

| Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of NDM-1 enzyme | |

| Anticancer | Cytotoxicity against K562/A02 cells | |

| Cardioprotective | Positive inotropic effect on rat heart muscle |

Case Study 1: Antibacterial Efficacy

A recent study demonstrated that (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited NDM-1 activity in various bacterial strains. This finding positions the compound as a promising candidate for developing new antibiotics targeting resistant bacteria.

Case Study 2: Cancer Cell Line Evaluation

In vitro testing on K562 cell lines revealed that specific derivatives of this compound exhibited significant cytotoxicity with IC50 values as low as 0.65 μM. These results indicate its potential as a lead compound for further development in cancer therapy .

5. Conclusion

This compound presents a multifaceted profile with promising antibacterial and anticancer properties along with cardioprotective effects. Ongoing research into its mechanisms and efficacy will be crucial for future therapeutic applications.

Propriétés

IUPAC Name |

(3S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-13(16)10-4-8-5-11(17-2)12(18-3)6-9(8)7-15-10/h5-6,10,15H,4,7H2,1-3H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPICREIKPLHRKG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.